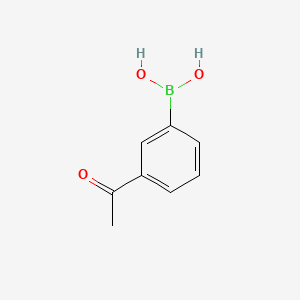

3-Acetylphenylboronic acid

Description

Properties

IUPAC Name |

(3-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGDZCTGBKBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370201 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204841-19-0 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Substituted Arylboronic Acid

An In-depth Technical Guide to 3-Acetylphenylboronic Acid: Properties, Synthesis, and Applications

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have made them indispensable tools for constructing complex molecular architectures.[1] Among these, 3-Acetylphenylboronic acid, a phenylboronic acid substituted with an acetyl group at the meta position, offers a unique combination of functionalities.[2]

This guide provides an in-depth technical overview of 3-Acetylphenylboronic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuances of its application in the Suzuki-Miyaura coupling, and its mechanistic significance in medicinal chemistry.

Section 1: Core Chemical and Physical Properties

3-Acetylphenylboronic acid is a white to light yellow crystalline powder at room temperature.[3][4] The presence of both a Lewis acidic boronic acid group and a nucleophilic acetyl group makes it a bifunctional reagent, though these groups' reactivities are typically orthogonal under common reaction conditions.

Physicochemical Data Summary

The fundamental properties of 3-Acetylphenylboronic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 204841-19-0 | [5] |

| Molecular Formula | C₈H₉BO₃ | [5] |

| Molecular Weight | 163.97 g/mol | [5] |

| Melting Point | 204-208 °C (lit.) | [4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Slightly soluble in DMSO. Phenylboronic acids generally exhibit low solubility in water but higher solubility in polar organic solvents like ethers and ketones.[4][6] | |

| pKa | 7.74 ± 0.10 (Predicted) | [4] |

Spectroscopic Profile

Accurate characterization is critical for verifying the identity and purity of the reagent. Boronic acids can form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral analysis, particularly NMR.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Recording NMR spectra of boronic acids can be challenging due to the equilibrium with the boroxine form. To obtain a clean monomeric spectrum, it is advisable to use a solvent like d₄-methanol or D₂O, which breaks up the oligomeric species. The B-OH protons are typically not observed in these solvents due to rapid exchange.

Below are the predicted chemical shifts for 3-Acetylphenylboronic acid in a non-interacting solvent like CDCl₃. Actual shifts may vary based on solvent and concentration.

| Predicted ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) / ppm | Attribution |

| ~8.20 (s, 1H) | Ar-H (proton between two substituents) |

| ~8.05 (d, 1H) | Ar-H (ortho to acetyl) |

| ~7.85 (d, 1H) | Ar-H (ortho to boronic acid) |

| ~7.50 (t, 1H) | Ar-H (meta to both) |

| 2.65 (s, 3H) | -C(=O)CH₃ |

| Predicted ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) / ppm | Attribution |

| ~198.0 | C =O |

| ~138.0 | Ar-C (ipso to acetyl) |

| ~135.0 | Ar-C H |

| ~132.0 | Ar-C H |

| ~130.0 (C-B) | Ar-C (ipso to boronic acid, often weak/broad) |

| ~129.0 | Ar-C H |

| ~128.0 | Ar-C H |

| ~26.8 | -C H₃ |

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. An ATR-IR spectrum for 3-Acetylphenylboronic acid is available on PubChem.[2] Key vibrational bands include:

-

~3300-3200 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group.

-

~1680 cm⁻¹ (strong): C=O stretching of the acetyl ketone.

-

~1360 cm⁻¹: B-O stretching.

-

~1100-1000 cm⁻¹: B-C stretching.[7]

1.2.3 Mass Spectrometry (MS)

For a compound with the formula C₈H₉BO₃, the expected exact mass is 164.0645. High-resolution mass spectrometry (HRMS) should confirm this value.

Section 2: Synthesis and Purification

A common challenge in synthesizing functionalized arylboronic acids is the incompatibility of certain groups (like ketones) with the highly reactive organometallic intermediates (Grignard or organolithium reagents) used in traditional methods.[8] Therefore, a protection-deprotection strategy is required. A practical and scalable route starting from 3'-Bromoacetophenone is outlined below.[9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Acetylphenylboronic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from the general methodology described for acetylphenylboronic acids.[9]

Step 1: Ketal Protection of 3'-Bromoacetophenone

-

Causality: The acetyl group's carbonyl is reactive towards Grignard reagents. It must be protected as a ketal, which is stable under the basic/nucleophilic conditions of Grignard formation.

-

To a solution of 3'-bromoacetophenone (1 equiv.) in toluene, add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux until no more water is collected.

-

Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the bromo ketal intermediate.

Step 2: Grignard Formation and Borylation

-

Causality: The aryl bromide is converted to a highly nucleophilic Grignard reagent, which then attacks the electrophilic boron atom of the borate ester.

-

Under an inert atmosphere (N₂ or Ar), activate magnesium turnings (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Add a solution of the bromo ketal (1 equiv.) in anhydrous THF dropwise to initiate Grignard formation. Maintain a gentle reflux.

-

After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C.

-

Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Causality: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group, regenerating the ketone.

-

Cool the reaction mixture in an ice bath and quench by slow addition of 2 M aqueous HCl.

-

Stir vigorously for 1-2 hours until TLC or LC-MS indicates complete deprotection.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Purification Protocol: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[3]

-

Dissolve the crude 3-acetylphenylboronic acid in a suitable organic solvent like ethyl acetate.

-

Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer by slowly adding 2 M HCl until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the purified product.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-acetylphenylboronic acid is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms C-C bonds between sp²-hybridized carbon atoms.[10] This reaction is foundational in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials.[11]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide (X) on the palladium complex. This step is base-activated.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol describes a typical Suzuki coupling using 3-acetylphenylboronic acid with an aryl bromide.

Reagents & Equipment:

-

3-Acetylphenylboronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv., e.g., 4-bromoanisole)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

-

Triphenylphosphine [PPh₃] (0.08 equiv.) or other suitable ligand

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.), finely ground

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Schlenk flask or reaction vial, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

To the reaction vessel, add the aryl bromide (1.0 equiv.), 3-acetylphenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

-

In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent.

-

Evacuate and backfill the main reaction vessel with an inert gas three times.

-

Add the dioxane/water solvent mixture, followed by the catalyst solution via syringe.

-

Causality: The inert atmosphere is crucial because the Pd(0) catalyst is oxygen-sensitive. The base (K₂CO₃) is essential for the transmetalation step. Water is often used as a co-solvent to dissolve the inorganic base and can accelerate the reaction.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with water, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude biaryl product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture).[1][12]

Section 4: Relevance in Drug Discovery & Medicinal Chemistry

Boronic acids are not just synthetic intermediates; they are recognized pharmacophores. The boron atom's empty p-orbital makes it a unique Lewis acid that can form reversible covalent bonds with biological nucleophiles, a property exploited in drug design.[13]

Mechanism as an Enzyme Inhibitor

Many enzymes, particularly serine proteases, have a critical nucleophilic serine residue in their active site. A boronic acid can act as a potent inhibitor by mimicking the transition state of substrate hydrolysis. The boron atom is attacked by the serine hydroxyl group, forming a stable, tetrahedral boronate adduct. This effectively blocks the active site and inhibits enzyme function.[14][15]

Caption: Boronic acid forming a tetrahedral adduct with an active site serine.

While specific inhibitory activity for 3-acetylphenylboronic acid itself is not extensively documented in readily available literature, it serves as a crucial building block for more complex molecules designed to be enzyme inhibitors.[11] The acetyl group can be used as a handle for further functionalization or to provide specific hydrogen bonding interactions within a target's binding pocket.

Section 5: Handling and Safety

As with all laboratory chemicals, proper handling is paramount.

-

Hazards: 3-Acetylphenylboronic acid is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4] Boronic acids can slowly dehydrate to form their boroxine anhydrides, so dry storage conditions are important for maintaining purity.

Conclusion

3-Acetylphenylboronic acid is more than a simple catalogue chemical; it is a powerful and versatile reagent with significant applications in both synthetic methodology and medicinal chemistry. Its true value is realized through a deep understanding of its properties, the logic of its synthesis, and the mechanistic principles of its reactions. By providing both the "how" and the "why," this guide aims to empower researchers to utilize this building block with confidence and precision, accelerating innovation in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved February 7, 2026, from [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 7, 2026, from [Link]

-

MDPI Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved February 7, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 7, 2026, from [Link]

- Hall, D. G. (Ed.). (2011).

-

PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2006, August). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved February 7, 2026, from [Link]

-

A Convenient and Practical Prepapation of Acetylphenyl Boron ic Acids. (n.d.). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2017, June). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved February 7, 2026, from [Link]

-

PubMed. (2017). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2017, August). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved February 7, 2026, from [Link]

-

Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 7, 2026, from [Link]

-

MDPI. (2020, September 17). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 7, 2026, from [Link]

-

PubMed. (2010, July 8). Discovery and optimization of boronic acid based inhibitors of autotaxin. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved February 7, 2026, from [Link]

-

Boron Molecular. (n.d.). Buy 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]

-

PubMed. (2002, December). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. Retrieved February 7, 2026, from [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]

- 5. 3-乙酰苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

3-Acetylphenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Acetylphenylboronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 3-Acetylphenylboronic Acid

3-Acetylphenylboronic acid is a cornerstone reagent in modern organic synthesis, prized for its versatility as a building block in creating complex molecular architectures. Its dual functionality—a reactive boronic acid moiety and a modifiable acetyl group—makes it an invaluable intermediate in pharmaceutical and materials science research.[1] The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[2][3][4][5][6] This allows for the precise linkage of aromatic systems, a common feature in biologically active compounds and functional materials.[1][7] Concurrently, the acetyl group offers a synthetic handle for further derivatization, enabling the construction of diverse compound libraries for drug discovery and the development of novel polymers or organic electronics.[1][8]

This guide provides a detailed, field-proven protocol for the synthesis of 3-acetylphenylboronic acid. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism.

Strategic Synthesis Design: Navigating Functional Group Compatibility

The direct synthesis of 3-acetylphenylboronic acid via common borylation methods presents a significant challenge due to functional group incompatibility. The two most prevalent routes for creating arylboronic acids are:

-

Reaction of an Organometallic Reagent with a Borate Ester: This classic method involves forming a highly nucleophilic organolithium or Grignard reagent from an aryl halide, which then attacks an electrophilic trialkyl borate.[9][10][11]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This more modern approach uses a palladium catalyst to couple an aryl halide directly with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13][14]

The primary obstacle is the acetyl group's electrophilic carbonyl carbon. It is highly susceptible to attack by the potent nucleophiles used in the first method (organolithiums or Grignard reagents).[2] This would lead to undesired side reactions and consumption of the organometallic intermediate. While palladium-catalyzed methods can tolerate many functional groups, they often require more expensive reagents and catalysts, making them less suitable for large-scale preparations.[2]

Therefore, a robust and scalable synthesis necessitates a protecting group strategy . The carbonyl group of the starting material, 3-bromoacetophenone, must be temporarily masked to render it inert during the formation of the organometallic species. The most effective approach involves converting the ketone into a ketal, which is stable under the basic and nucleophilic conditions of Grignard reagent formation but can be easily removed during the final acidic workup.[2][15]

The chosen three-step protocol is outlined below:

-

Protection: Ketalization of 3-bromoacetophenone.

-

Borylation: Formation of a Grignard reagent followed by reaction with a trialkyl borate.

-

Deprotection & Hydrolysis: Acid-catalyzed removal of the ketal and hydrolysis of the boronate ester to yield the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from the readily available starting material to the final purified product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

Technical Monograph: 3-Acetylphenylboronic Acid

Dual-Function Scaffold for Bioconjugation and Suzuki-Miyaura Cross-Coupling

Executive Summary

3-Acetylphenylboronic acid (CAS: 204841-19-0) represents a critical "meta-functionalized" building block in modern medicinal chemistry and materials science. Unlike its para-substituted counterparts, the meta-positioning of the acetyl group offers a unique steric and electronic profile that preserves the Lewis acidity of the boronic acid moiety while maintaining the reactivity of the ketone for downstream derivatization (e.g., reductive amination).

This guide synthesizes the physicochemical behavior, synthetic utility, and sensing mechanisms of 3-Acetylphenylboronic acid (3-APBA), providing researchers with a validated roadmap for its application in drug discovery and non-enzymatic glucose monitoring.

Molecular Fingerprint & Characterization

The structural integrity of 3-APBA relies on the equilibrium between its free acid form and the boroxine anhydride trimer. The electron-withdrawing nature of the acetyl group at the meta position lowers the pKa of the boronic acid relative to phenylboronic acid, enhancing its diol-binding affinity at physiological pH.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 204841-19-0 | |

| Molecular Formula | C₈H₉BO₃ | |

| Molecular Weight | 163.97 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 204–208 °C | Dehydration to boroxine may occur near MP |

| pKa (Boronic Acid) | ~7.7 – 8.0 | Lower than Phenylboronic acid (8.[1][2][3][4][5][6][7][8][9][10]8) due to Acetyl EWG |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents |

Representative NMR Profile (DMSO-d₆)

To validate purity, look for the following diagnostic signals:

-

δ 13.0–13.5 ppm (s, 2H): B(OH)₂ hydroxyls (Broad, may disappear with D₂O shake).

-

δ 8.3–8.4 ppm (s, 1H): Aromatic proton at C2 (flanked by Acetyl and Boron).

-

δ 8.0–8.1 ppm (d, 1H): Aromatic proton at C4.

-

δ 7.9–8.0 ppm (d, 1H): Aromatic proton at C6.

-

δ 7.5–7.6 ppm (t, 1H): Aromatic proton at C5.

-

δ 2.60 ppm (s, 3H): Acetyl methyl group (–COCH₃).

Core Application I: Suzuki-Miyaura Cross-Coupling

The primary utility of 3-APBA is as a nucleophile in Palladium-catalyzed C-C bond formation. The acetyl group serves as a "masked" handle; it survives standard basic coupling conditions, allowing for subsequent elaboration of the biaryl product.

Mechanistic Pathway

The cycle proceeds through three distinct stages. The meta-acetyl group exerts a mild deactivating effect on the transmetallation step compared to electron-rich boronic acids, requiring optimized base conditions.

Figure 1: Catalytic cycle for 3-APBA. The base activation of 3-APBA to the boronate anion is critical for the transmetallation step.

Validated Experimental Protocol

Objective: Coupling 3-APBA with 4-Bromoanisole (Model System).

-

Reagent Prep:

-

Execution (Inert Atmosphere Required):

-

Step 1: Charge a reaction vial with the aryl bromide, 3-APBA, and Pd catalyst.

-

Step 2: Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling).

-

Step 3: Add degassed solvent and aqueous base via syringe.

-

Step 4: Heat to 80–90°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted boronic acid species) followed by brine. Dry over MgSO₄.

-

Core Application II: Glucose & Diol Sensing

Beyond synthesis, 3-APBA is a cornerstone in the development of non-enzymatic glucose sensors (Continuous Glucose Monitoring - CGM). The boronic acid moiety reversibly binds to 1,2- and 1,3-diols (like glucose) to form cyclic boronate esters.[12]

The Sensing Mechanism

The binding event triggers a hybridization change from sp² (trigonal planar) to sp³ (tetrahedral) . This geometric shift alters the electronic environment of the attached phenyl ring, which can be transduced into a signal via:

-

Fluorescence Modulation: If a fluorophore is attached near the acetyl group, the pKa shift modulates Photoinduced Electron Transfer (PET).

-

Hydrogel Swelling: In polymeric forms, the ionization leads to charge repulsion, swelling the gel (holographic sensors).

Figure 2: The sensing equilibrium. High glucose concentration shifts the equilibrium to the anionic tetrahedral form, which is the signal-generating species.

Handling, Stability & Safety

To ensure reproducibility, researchers must account for the inherent instability of boronic acids.

-

Protodeboronation: While the acetyl group is electron-withdrawing (stabilizing the C-B bond against oxidation), prolonged heating in strong aqueous base can lead to C-B bond cleavage. Mitigation: Adhere to temperatures <100°C and avoid strong mineral bases (NaOH) if possible; use Carbonates or Phosphates.

-

Anhydride Formation: 3-APBA spontaneously dehydrates to form boroxines (trimers) upon storage. This changes the effective molecular weight. Mitigation: Always store in a desiccator at 4°C. For precise stoichiometry, some protocols recommend "pre-activating" the acid in basic water to hydrolyze anhydrides before adding the catalyst.

-

Safety Profile:

References

-

PubChem. (2025).[6] 3-Acetylphenylboronic acid (Compound CID 2734310). National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457-2483. [Link]

-

Bull, S. D., et al. (2013). Boronic Acids as Sensors for Saccharides.[9] Accounts of Chemical Research, 46(2), 312-326. [Link]

-

James, T. D., et al. (1996). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. [Link]

Sources

- 1. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3-Acetylphenyl)boronic acid | CAS#:204841-19-0 | Chemsrc [chemsrc.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing [mdpi.com]

Technical Monograph: 3-Acetylphenylboronic Acid (CAS 204841-19-0)

Strategic Utilization in Medicinal Chemistry & Cross-Coupling Architectures

Executive Summary

3-Acetylphenylboronic acid (CAS 204841-19-0) serves as a pivotal bifunctional scaffold in modern drug discovery and materials science. Unlike simple phenylboronic acids, this reagent offers dual reactivity: the boronic acid moiety facilitates Carbon-Carbon bond formation via Suzuki-Miyaura cross-coupling, while the meta-acetyl group provides a versatile electrophilic handle for downstream functionalization (e.g., reductive amination, condensation to heterocycles). This guide dissects the physicochemical profile, synthetic utility, and mechanistic nuances of this compound, providing researchers with a self-validating roadmap for its application.

Chemical Identity & Physicochemical Profile

Understanding the physical state of 3-Acetylphenylboronic acid is critical for accurate stoichiometry. Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).

Table 1: Technical Specifications

| Property | Data | Critical Note |

| Chemical Name | 3-Acetylphenylboronic acid | Also known as 3-Boronoacetophenone |

| CAS Number | 204841-19-0 | |

| Molecular Formula | C₈H₉BO₃ | |

| Molecular Weight | 163.97 g/mol | Adjust for water content/boroxine formation |

| Appearance | White to off-white powder | Yellowing indicates oxidation/impurity |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in non-polar solvents (Hexane) |

| Melting Point | 204–208 °C | |

| pKa | ~8.6 (Boronic acid group) | Dictates base selection in coupling |

Expert Insight - The Boroxine Equilibrium: Commercially supplied 3-acetylphenylboronic acid often contains varying amounts of its boroxine trimer.

-

Implication: Weighing the material assuming 100% free acid (MW 163.97) may lead to an under-loading of the reagent.

-

Correction: Verify the purity via ¹H NMR (DMSO-d₆). If the boroxine content is high, add a 5-10% molar excess to the reaction or pre-hydrolyze the sample in the aqueous base solvent system before adding the catalyst.

Synthetic Utility: The Suzuki-Miyaura Interface

The primary utility of CAS 204841-19-0 lies in its ability to transfer the 3-acetylphenyl motif to aryl halides.

3.1 Mechanistic Nuances

The acetyl group at the meta position is electron-withdrawing (EWG). This has two distinct mechanistic consequences compared to electron-rich boronic acids:

-

Transmetallation Rate: The EWG decreases the nucleophilicity of the boronate "ate" complex, potentially slowing the transmetallation step in the catalytic cycle.

-

Stability: The EWG slightly destabilizes the C-B bond toward protodeboronation under high-temperature/strong-base conditions, though less so than ortho substituents.

3.2 Visualization: The Catalytic Cycle

The following diagram illustrates the Suzuki coupling cycle, highlighting the critical Transmetallation phase where 3-Acetylphenylboronic acid enters.

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2] The 3-acetylphenylboronic acid must first be activated by a base to form the boronate species before entering the Transmetallation step.

Experimental Protocol: Robust Cross-Coupling

This protocol is designed to minimize protodeboronation while ensuring high conversion. It uses a biphasic system which often solubilizes the boronic acid better than anhydrous conditions.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-Acetylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to oxidation.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

System Preparation: Charge a reaction vial with the Aryl Bromide, 3-Acetylphenylboronic acid, and K₂CO₃.

-

Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly to the solution. Seal the vial immediately.

-

Reaction: Heat to 80–90 °C. Monitor via LC-MS or TLC.

-

Note: Do not exceed 100 °C unless necessary, as thermal protodeboronation of the boronic acid accelerates significantly above this threshold.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.

4.1 Workflow Visualization

Figure 2: Operational workflow for the Suzuki coupling of 3-Acetylphenylboronic acid.

Troubleshooting & Analytics

5.1 Common Failure Modes

-

Protodeboronation: If the starting material (Aryl Bromide) remains but the boronic acid disappears, the boronic acid likely hydrolyzed to Acetophenone.

-

Solution: Switch to a milder base (K₃PO₄) or anhydrous conditions (Dioxane/K₃PO₄ with no added water).

-

-

Homocoupling: Appearance of 3,3'-diacetylbiphenyl.

-

Solution: This indicates oxygen ingress. Improve degassing efficiency.

-

5.2 Orthogonal Reactivity

Post-coupling, the acetyl group remains intact. It serves as a "chemical handle" for:

-

Reductive Amination: Reaction with amines + NaBH(OAc)₃ → Benzylamines.

-

Heterocycle Formation: Reaction with hydrazines → Pyrazoles (common in kinase inhibitors).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Sigma-Aldrich. (n.d.).[3] 3-Acetylphenylboronic acid Product Datasheet.

-

PubChem. (n.d.). Compound Summary for CID 2734310: 3-Acetylphenylboronic acid.[4]

Sources

Strategic Utilization of (3-Acetylphenyl)boronic Acid

From Nomenclature to Pharmaceutical Application

Executive Summary

(3-Acetylphenyl)boronic acid (CAS: 204841-19-0) represents a critical bifunctional scaffold in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the boronic acid moiety serves as a temporary "warhead" for carbon-carbon bond formation (primarily via Suzuki-Miyaura coupling), while the acetyl group remains a robust, protected electrophile ready for downstream diversification (e.g., reductive amination or heterocycle formation). This guide moves beyond basic definitions to provide a field-tested protocol for synthesis, handling, and application, addressing common pitfalls like boroxine anhydride formation that often confuse analytical results.

Part 1: Nomenclature & Structural Identity

While often colloquially referred to as m-acetylphenylboronic acid, the rigorous IUPAC designation is essential for regulatory filing and patent clarity.

| Attribute | Detail |

| IUPAC Name | (3-Acetylphenyl)boronic acid |

| Common Synonyms | 3-Acetylbenzeneboronic acid; m-Acetylphenylboronic acid |

| CAS Number | 204841-19-0 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204–208 °C |

| Solubility | Soluble in MeOH, DMSO, warm EtOH; sparingly soluble in water |

Structural Insight: The meta positioning is thermodynamically significant. Unlike ortho-substituted boronic acids, which suffer from steric deboronation, the meta isomer offers a balance of electronic activation (via the electron-withdrawing acetyl group) without compromising the stability of the C–B bond during palladium catalysis.

Part 2: Synthetic Pathways (The "How-To")

The Challenge: Direct lithiation or Grignard formation from 3-bromoacetophenone is impossible because the organometallic intermediate will immediately attack the ketone (self-immolation). The Solution: A "Self-Validating" protocol involving acetal protection.

Protocol: Protection-Metalation-Hydrolysis Route

This method is preferred for scale-up over the expensive Miyaura borylation (Pd-catalyzed) route.

Step 1: Ketal Protection

-

Reflux 3-bromoacetophenone (1.0 eq) with ethylene glycol (1.5 eq) and p-toluenesulfonic acid (cat.) in toluene using a Dean-Stark trap.

-

Checkpoint: Monitor water collection. Reaction is complete when theoretical water volume is collected.

-

Isolate the 2-(3-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Metal-Halogen Exchange & Boron Quench

-

Dissolve the protected bromide in anhydrous THF under Argon. Cool to -78 °C .

-

Add n-BuLi (1.1 eq) dropwise. Crucial: Maintain temp < -70 °C to prevent ketal cleavage or Wurtz coupling.

-

Stir for 30 min, then add Trimethyl borate (B(OMe)₃, 1.5 eq) rapidly.

-

Allow to warm to room temperature (RT) overnight.

Step 3: Hydrolysis (The Deprotection)

-

Quench with 1M HCl (aq). Stir vigorously for 2 hours.

-

Extract with EtOAc, wash with brine, and recrystallize from water/acetonitrile.

Visualization: Synthetic Workflow

Caption: Figure 1.[3][5] Synthesis via ketal protection prevents nucleophilic attack on the ketone.

Part 3: Reactivity Profile & Mechanism (Suzuki-Miyaura)

The primary application of (3-acetylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling.

Mechanistic Nuance - The Role of Base: Many researchers erroneously believe the base deprotonates the palladium species. In reality, the base (e.g., K₂CO₃, K₃PO₄) coordinates to the boron atom, converting the neutral boronic acid (sp² hybridized, electrophilic) into a boronate anion (sp³ hybridized, nucleophilic). This "quaternization" is the rate-determining prerequisite for transmetallation.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Solvent: Dioxane/Water (4:1) is ideal. The water is necessary to dissolve the inorganic base and facilitate the boronate formation.

-

Stoichiometry: Use 1.1–1.2 eq of boronic acid relative to the aryl halide to account for potential protodeboronation.

Visualization: Catalytic Cycle

Caption: Figure 2. The base activates the boronic acid, enabling transmetallation to the Pd(II) center.[6]

Part 4: Handling, Stability, & Analytics

The Boroxine Trap (Analytical Integrity)

A common source of confusion in the lab is the NMR purity of boronic acids. Upon drying or storage, (3-acetylphenyl)boronic acid spontaneously dehydrates to form a cyclic trimer anhydride called a boroxine .

-

Observation: The ¹H NMR in CDCl₃ may show broadened peaks or multiple sets of aromatic signals, appearing "impure."

-

Validation: This is an equilibrium, not decomposition.

-

Equation:

-

-

Corrective Action: To obtain a clean NMR spectra, add 1-2 drops of D₂O to the NMR tube (using CD₃OD or DMSO-d₆ as solvent). The water shifts the equilibrium entirely back to the monomeric acid species.

Diagnostic NMR Signature (DMSO-d₆)

-

δ 13.0-13.5 ppm: Broad singlets (2H) corresponding to B(OH)₂.

-

δ 8.4-8.5 ppm: Singlet (1H), H2 position (flanked by Acetyl and Boron).

-

δ 8.0-8.1 ppm: Doublets, H4/H6 positions.

-

δ 7.5-7.6 ppm: Triplet, H5 position.

-

δ 2.6 ppm: Sharp singlet (3H), Acetyl methyl group.

Storage

-

Store at 2–8 °C.

-

Hygroscopic: Keep container tightly sealed. If the solid becomes "gummy," it has likely absorbed water; recrystallize from acetonitrile/water before use in sensitive stoichiometry.

References

-

IUPAC Nomenclature Rules : International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: Royal Society of Chemistry, 2014. Link

-

Suzuki-Miyaura Mechanism : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483, 1995. Link

-

Boroxine Equilibrium : Hall, D. G.[7][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Detailed discussion on boroxine-acid interconversion). Link

-

Synthesis & Protection : Li, W., et al. "A Convenient and Practical Preparation of Acetylphenylboronic Acids." Chemical Research in Chinese Universities, 2004. (Describes the ketal protection route). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

Technical Guide: Stability and Storage of 3-Acetylphenylboronic Acid

This guide details the stability profile, degradation mechanisms, and optimal storage protocols for 3-Acetylphenylboronic acid , designed for researchers and drug development professionals.

Executive Summary

3-Acetylphenylboronic acid (CAS: 204841-19-0) is a meta-substituted arylboronic acid widely used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally considered air-stable, its handling is complicated by two primary physicochemical behaviors: reversible dehydration (boroxine formation) and protodeboronation .

Unlike simple phenylboronic acid, the presence of the electron-withdrawing acetyl group (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 3-Acetylphenylboronic acid |

| CAS Number | 204841-19-0 |

| Molecular Formula | |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 204–208 °C (Lit.)[1][2][3][4] Note: Wide ranges often indicate anhydride presence. |

| Solubility | Soluble in MeOH, DMSO, EtOH; Insoluble/Low in Water, Hexanes. |

| pKa (Calculated) | ~7.7 (Acidity enhanced by electron-withdrawing acetyl group) |

Stability Mechanisms & Degradation Pathways

Understanding the causality of degradation is essential for troubleshooting failed reactions.

A. The Boroxine Equilibrium (Dehydration)

The most common "impurity" in 3-Acetylphenylboronic acid is not a foreign substance but its own anhydride. Under dry conditions or elevated temperatures, three molecules of the boronic acid condense to form a six-membered cyclic boroxine ring, releasing three water molecules.

-

Mechanism: This is an entropy-driven equilibrium.

-

Impact: Commercial samples often contain 10–50% boroxine. This does not typically hamper Suzuki couplings (as the base/water in the reaction hydrolyzes it back to the acid), but it does affect stoichiometry calculations.

-

Visual Indicator: A shift in melting point toward the higher end (boroxines often melt higher) or a change in crystal habit.

B. Protodeboronation (C-B Bond Cleavage)

The acetyl group is an Electron-Withdrawing Group (EWG). While EWGs generally stabilize boronic acids against oxidation (compared to alkyl boranes), they destabilize the C-B bond under basic conditions.

-

Mechanism: In the presence of strong bases (common in cross-coupling) and water, the boron center forms a boronate anion. If the aryl ring is electron-poor (due to the acetyl group), the ipso-carbon is more susceptible to protonation, leading to C-B bond cleavage and the formation of acetophenone (deboronated byproduct).

-

Prevention: Avoid prolonged exposure to basic aqueous solutions during storage or reaction setup.

C. Oxidative Instability

While less sensitive than alkylboronic acids, arylboronic acids can slowly oxidize to phenols (3-hydroxyacetophenone) upon prolonged exposure to atmospheric oxygen, especially if moist.

Experimental Workflows & Diagrams

Diagram 1: The Dehydration-Hydrolysis Equilibrium

This diagram illustrates the reversible transformation between the active acid and the storage-stable boroxine form.

Caption: The reversible dehydration pathway. Commercial samples exist as a mixture of these two states.

Diagram 2: Storage & Handling Decision Tree

Follow this logic flow to determine the optimal storage condition based on usage frequency.

Caption: Decision matrix for preserving reagent integrity based on usage frequency.

Storage Protocols

A. Environmental Conditions[8][10][11]

-

Temperature:

-

Recommended: Ambient Room Temperature (15–25°C) is acceptable for short-term use.

-

Ideal (Long-term): Refrigeration (2–8°C). Lower temperatures reduce the kinetic rate of oxidation and anhydride formation.

-

Critical Note: If stored cold, allow the container to equilibrate to room temperature before opening to prevent condensation, which accelerates degradation.

-

-

Humidity (The Critical Variable):

-

Boronic acids are hygroscopic. Moisture promotes the hydrolysis of the boroxine back to the acid (good for reaction) but also promotes protodeboronation over time (bad for purity).

-

Protocol: Store in a desiccator or with silica gel packets.

-

-

Light:

-

Store in amber vials or dark cabinets. While not highly photosensitive, UV light can catalyze radical oxidation pathways in the presence of oxygen.

-

B. Re-Validation (Quality Control)

Before using a stored batch for a critical GMP synthesis or SAR study, validate purity:

-

H-NMR (DMSO-d6):

-

Look for the acetyl methyl group singlet (~2.6 ppm).

-

Purity Check: Boronic acid -OH protons typically appear as a broad singlet around 8.0–8.5 ppm. If these are missing or integrated low, the sample may be largely anhydride. This is not a sign of decomposition, but requires mass correction.

-

-

Melting Point:

-

Sharp mp (204–208°C) indicates high purity monomer.

-

Broad/High mp (>215°C) indicates significant boroxine content.

-

Safety & Toxicology

Based on Standard Safety Data Sheets (SDS)

-

GHS Classification:

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

-

First Aid: In case of contact, wash with soap and water.[6] If in eyes, rinse cautiously with water for 15 minutes.[6]

References

-

PubChem. (n.d.).[7] 3-Acetylphenylboronic acid (CID 2734310).[7] National Library of Medicine. Retrieved February 7, 2026, from [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium mechanics).

- Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.

Sources

- 1. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Acetylphenylboronic Acid | 204841-19-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acetylphenylboronic Acids: A Technical Guide to Synthesis and Application

[1]

Executive Summary

Acetylphenylboronic acids (APBAs) represent a critical intersection in organometallic chemistry: the successful marriage of a reactive electrophile (the acetyl group) with a Lewis-acidic center (the boronic acid).[1] Historically, the synthesis of APBAs was a significant bottleneck in medicinal chemistry due to the incompatibility of carbonyls with classical organolithium reagents.[2]

This guide details the evolution of APBAs from "impossible targets" to ubiquitous building blocks.[2] It provides validated protocols for their synthesis via Palladium-catalyzed borylation, analyzes their unique pKa modulation in diol sensing, and offers a comprehensive roadmap for their use in drug discovery.[1][2]

Part 1: Historical Genesis & The "Incompatibility" Paradox

The Classical Barrier (1860–1995)

Since Edward Frankland’s discovery of organoboron compounds in 1860, the primary route to arylboronic acids involved the transmetallation of aryl-magnesium (Grignard) or aryl-lithium species with trialkyl borates.[1]

The Problem: This method failed for acetylphenylboronic acids. The "hard" nucleophiles (R-Li or R-Mg-X) preferentially attacked the acetyl ketone (

The Workaround (Pre-1995): To synthesize 4-acetylphenylboronic acid, chemists had to employ a tedious three-step protection strategy:

-

Protection: Convert 4-bromoacetophenone to a ketal using ethylene glycol.[1][2]

-

Lithiation/Borylation: React with

-BuLi and -

Deprotection: Acidic hydrolysis to restore the ketone.[2]

The Miyaura Breakthrough (1995)

The paradigm shifted with the publication of the seminal paper by Ishiyama, Murata, and Miyaura.[2] They introduced the Palladium(0)-catalyzed cross-coupling of tetra(alkoxo)diborons with haloarenes.[1] This method allowed for the introduction of boron in the presence of reactive functional groups like ketones, esters, and nitriles, rendering the protection steps obsolete.[2]

Part 2: Synthetic Methodologies & Protocols[1][3][4]

Comparative Analysis of Synthetic Routes

| Feature | Classical Route (Lithiation) | Modern Route (Miyaura Borylation) |

| Reagents | ||

| Conditions | Cryogenic (-78°C), anhydrous | Mild heating (80°C), DMSO/Dioxane |

| Step Count | 3 (Protect | 1 (Direct Cross-Coupling) |

| FG Tolerance | Poor (No ketones, esters, nitriles) | Excellent (Tolerates ketones, esters) |

| Atom Economy | Low (Heavy use of protecting groups) | High |

Validated Protocol: Synthesis of 4-Acetylphenylboronic Acid

Based on the Ishiyama-Miyaura mechanism (J. Org.[1] Chem. 1995).[2][3][4][5][6][7]

Reagents:

-

4-Bromoacetophenone (1.0 eq)[1]

-

Bis(pinacolato)diboron (

) (1.1 eq)[1][2] - (3 mol%)[1][2]

-

Solvent: Anhydrous DMSO or 1,4-Dioxane[1]

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen acts as a catalyst poison and promotes homocoupling of the aryl halide.

-

Solvation: Dissolve 4-bromoacetophenone and

in degassed DMSO. -

Catalyst Addition: Add KOAc followed by

.[2][5] The solution typically turns dark red/brown.[2] -

Reaction: Heat to 80°C for 2–4 hours. Monitor via TLC (disappearance of bromide) or GC-MS.[1][2]

-

Workup: Dilute with benzene/toluene, wash with water (to remove DMSO/salts), and concentrate.[2]

-

Hydrolysis (Optional): The product is the pinacol ester.[2] To obtain the free acid, treat with

in THF/Water followed by dilute HCl.[2]

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the crucial role of the Acetate ligand in activating the Palladium center.[2]

Figure 1: The Miyaura Borylation Catalytic Cycle. Note the critical ligand exchange where Acetate (OAc) replaces Bromide, facilitating the transmetallation with the diboron species.[2]

Part 3: Chemical Reactivity & Sensing Applications[1][2][10][11]

Beyond their role as intermediates in Suzuki-Miyaura coupling, APBAs are pivotal in chemical sensing due to the electronic influence of the acetyl group.[2]

The Electronic Effect (pKa Modulation)

The acetyl group is a strong electron-withdrawing group (EWG).[1] In phenylboronic acids, EWGs lower the

Why this matters: Boronic acids bind to diols (sugars like glucose) reversibly.[2] This binding is strongest when the boron is in its tetrahedral (anionic) geometry.[2]

-

At physiological pH (7.4), unsubstituted phenylboronic acid (pKa 8.[2]8) is mostly trigonal (neutral) and binds sugars weakly.[1][2]

-

4-Acetylphenylboronic acid , with a lower pKa, has a higher fraction of tetrahedral species at pH 7.4, leading to higher binding affinity for glucose and other diols.[1][2]

Diol Binding Mechanism

The equilibrium below dictates the utility of APBAs in glucose sensors and drug delivery systems (e.g., insulin-releasing hydrogels).

Figure 2: Equilibrium of Boronic Acid Diol Binding. The acetyl group lowers the pKa, shifting the equilibrium toward the reactive Tetrahedral form at neutral pH.

Part 4: Applications in Drug Development[1][2]

Bioconjugation & Prodrugs

APBAs are used to create "smart" prodrugs.[2] The boronic acid moiety can form a reversible covalent bond with the hydroxyl groups of serine or threonine residues on proteins, or with carbohydrate chains on cell surfaces.[2]

-

Targeting: The acetyl group provides a handle for further functionalization (e.g., forming hydrazones with drug payloads), while the boronic acid acts as the "anchor" to the biological target.[2]

Proteasome Inhibition

While 4-acetylphenylboronic acid is not a drug itself, it is a structural analog used in SAR (Structure-Activity Relationship) studies for developing proteasome inhibitors like Bortezomib .[1][2] The electron-deficient boron atom attacks the active site threonine of the 26S proteasome.[1] The acetyl group in analogs allows researchers to probe the electronic requirements for this binding without altering steric bulk significantly.[2]

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][3][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][4][6] The Journal of Organic Chemistry, 60(23), 7508–7510.[2] Link[1][2]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

-

Bull, S. D., et al. (2013).[2] Boronic Acids as Building Blocks for the Construction of Therapeutically Useful Bioconjugates.[2] Accounts of Chemical Research, 46(2), 312–326.[2] Link[1][2]

-

Yan, J., et al. (2005).[2] Glucose-Sensitive Polymer Based on Phenylboronic Acid Derivatives for Insulin Delivery.[1][8] Biomacromolecules, 6(3), 1754–1758.[2] Link[1][2]

Sources

- 1. CAS 149104-90-5: 4-Acetylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. japsonline.com [japsonline.com]

The Strategic Application of 3-Acetylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 3-acetylphenylboronic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its strategic applications, focusing on its role in the synthesis of targeted therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids have emerged as indispensable tools in the medicinal chemist's arsenal, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[1][3] Among the vast landscape of commercially available boronic acids, 3-acetylphenylboronic acid presents a unique combination of features that make it particularly valuable in the synthesis of bioactive molecules.[4][5] Its phenyl ring provides a rigid scaffold, while the acetyl group and the boronic acid moiety offer orthogonal handles for chemical modification and coupling reactions, respectively.[4]

The incorporation of boronic acid derivatives into drug candidates has led to several FDA-approved therapeutics, demystifying early concerns about potential toxicity and highlighting their therapeutic potential.[6] These successes have spurred further investigation into boronic acid-containing compounds for a range of diseases, including cancer and inflammatory disorders.[4][6]

Physicochemical Properties of 3-Acetylphenylboronic Acid

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BO₃ | [7] |

| Molecular Weight | 163.97 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 204-208 °C | [3] |

| Solubility | Slightly soluble in DMSO | [3] |

| CAS Number | 204841-19-0 | [7] |

These properties, particularly its stability and solubility, contribute to its versatility in a range of reaction conditions.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3-acetylphenylboronic acid in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/heteroaryl group and the halide (or triflate) of the electrophilic coupling partner.[1][9]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][9]

-

Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][9]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent.

-

Palladium Catalyst and Ligands: The choice of palladium catalyst and its associated ligands is critical. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[10] Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used as the source of the active Pd(0) species.[10]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be matched to the specific substrates and solvent system.

-

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases where the base is often dissolved.

Application in the Synthesis of Kinase Inhibitors

3-Acetylphenylboronic acid is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[11] The acetylphenyl moiety can be strategically incorporated into inhibitor scaffolds to interact with specific residues in the kinase active site.

Case Study: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.[1] Consequently, the development of p38 MAPK inhibitors is an active area of research.

BIRB-796 (Doramapimod) is a potent and selective inhibitor of p38 MAPK that has been in clinical trials for inflammatory diseases.[12][13] While the exact commercial synthesis of BIRB-796 is proprietary, a plausible synthetic route leveraging a Suzuki-Miyaura coupling with a 3-acetylphenylboronic acid derivative can be conceptualized based on its structure.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using 3-acetylphenylboronic acid with a generic aryl bromide, illustrating a common approach for the synthesis of biaryl cores for kinase inhibitors.

Reaction Scheme:

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

3-Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

-

Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and PCy₃ (0.1 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.

-

Add the catalyst solution to the reaction flask via syringe, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Protocol Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

-

Aqueous Biphasic System: The use of a water-dioxane mixture allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface.

-

Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and water-soluble byproducts. A final wash with brine helps to remove any remaining water from the organic phase.

Signaling Pathway Intervention

The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are aberrantly activated in disease states.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[14][15] Activation of this pathway leads to the phosphorylation of a number of downstream substrates, ultimately resulting in the transcriptional activation of genes involved in inflammation and cell survival.[5][14]

A p38 MAPK inhibitor synthesized using 3-acetylphenylboronic acid would bind to the p38 enzyme, preventing its phosphorylation of downstream targets and thereby dampening the inflammatory response.[1]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho-kinase (ROCK) signaling pathway is another important therapeutic target, particularly in cardiovascular diseases and cancer.[9][16] This pathway plays a critical role in regulating cell shape, motility, and contraction.[16] Inhibitors of ROCK have shown potential in treating hypertension, glaucoma, and metastasis.[17] The versatile nature of 3-acetylphenylboronic acid makes it a suitable starting material for the synthesis of ROCK inhibitors as well.

Conclusion

3-Acetylphenylboronic acid is a highly valuable and versatile building block in medicinal chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means of constructing complex molecular scaffolds. As demonstrated, this reagent is particularly well-suited for the synthesis of kinase inhibitors, a class of drugs with profound therapeutic impact. A thorough understanding of its properties, reactivity, and the nuances of the Suzuki-Miyaura coupling is essential for medicinal chemists seeking to leverage its full potential in the discovery and development of novel therapeutic agents. The continued exploration of this and other tailored boronic acids will undoubtedly fuel further innovation in drug design.

References

-

Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479. [Link]

-

Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved February 7, 2026, from [Link]

- Tong, L., et al. (2001). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

-

He, L., et al. (2014). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. PLoS ONE, 9(2), e89482. [Link]

-

Feng, J., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules, 23(10), 2489. [Link]

- Cirillo, P. F., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5053-5057.

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved February 7, 2026, from [Link]

-

Loirand, G. (2015). RhoA/Rho-kinase and vascular diseases: what is the link? Expert Review of Proteomics, 12(4), 341-354. [Link]

-

Lledo, A. (2014). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Movement Disorders Clinical Practice, 1(2), 85-91. [Link]

-

Takami, A., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(6), 2465-2485. [Link]

-

Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13173. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved February 7, 2026, from [Link]

- Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Aryl Pyridazinones. Journal of Medicinal Chemistry, 45(24), 5253-5260.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved February 7, 2026, from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Lemos, D. R., et al. (2020). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Pflügers Archiv - European Journal of Physiology, 472(7), 757-771.

-

Zhang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2113. [Link]

-

Creative Diagnostics. (n.d.). Rho Signaling Pathway. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. Retrieved February 7, 2026, from [Link]

-

Ciron, D., et al. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 17(11), 13371-13395. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved February 7, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18888-18900. [Link]

-

Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved February 7, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 7, 2026, from [Link]

-

Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137. [Link]

- Bellina, F., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(4), 4946-5051.

-

Boron Molecular. (n.d.). 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]

-

Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 724. [Link]

-

PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]

Sources

- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]

- 4. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-アセチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]

- 12. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [opnme.com]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Acetylphenylboronic Acid in Rational Drug Design

Executive Summary

3-Acetylphenylboronic acid (3-APBA) represents a "privileged structure" in medicinal chemistry due to its bifunctional nature. It serves as a molecular pivot, offering a boronic acid moiety for carbon-carbon bond formation (scaffold building) and a meta-positioned acetyl group for downstream functionalization (pharmacophore installation). This guide details the technical specifications, synthetic utility, and strategic application of 3-APBA in the development of kinase inhibitors and biaryl pharmaceuticals.

Part 1: Chemical Architecture & Reactivity Profile

The "Meta" Advantage

In rational drug design, the geometric vector of substituents defines potency. 3-APBA is distinct from its para and ortho isomers:

-

Geometric Vector: The meta substitution creates a "kinked" biaryl geometry (approx. 120° bond angle), often required to access hydrophobic pockets in enzymes (e.g., kinases, proteases) that linear (para) biphenyls cannot reach.

-

Electronic Balance: The acetyl group is electron-withdrawing (

effects). This slightly deactivates the phenyl ring, making the boronic acid more resistant to oxidative degradation compared to electron-rich analogs, though it requires careful base selection during coupling to prevent protodeboronation.

Stability & Handling[1]

-

Protodeboronation: Under high pH and temperature, the C–B bond can cleave. The electron-withdrawing acetyl group can accelerate base-catalyzed deboronation via the formation of a transient aryl anion species [1].

-